molecular formula C11H15NO3S B1490349 (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid CAS No. 2098159-32-9

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid

Cat. No. B1490349
CAS RN: 2098159-32-9
M. Wt: 241.31 g/mol
InChI Key: UBXFJHJOWCQNOL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid, commonly referred to as CPTHA, is a cyclic organic acid with a wide range of applications in the fields of chemistry and biochemistry. CPTHA is a key intermediate in the synthesis of diverse molecules, such as peptides and other polymers, as well as in the production of pharmaceuticals, cosmetics, and other industrial products. CPTHA is also used in the synthesis of complex organic molecules, such as polymers, natural products, and pharmaceuticals. In addition, CPTHA has been studied for its potential applications in the fields of biochemistry and physiology, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has described the synthesis of substituted 4-hetereoaryl-4-oxobut-2-enoic acids with indole ring substitutions, exploring Michael acceptors in conjugate additions using racemic and chiral amines. This work developed an effective methodology for synthesizing enantiomerically enriched 2-amino-4-heteroaryl-4-oxobutanoic acids, serving as multifunctional homotryptophan analogues (Berkeš et al., 2007).
  • Another study focused on the synthesis of luminescent molecular crystals based on related organic compounds, demonstrating their highly stable photoluminescence under ambient conditions over a decade of exploitation (Zhestkij et al., 2021).
  • The synthesis and analysis of N-Phenylmaleamic acid, a structurally related compound, were discussed, highlighting its planar molecular structure and the formation of intramolecular hydrogen bonds (Lo & Ng, 2009).

Biological Activities

  • A series of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids was synthesized, with the compounds showing analgesic activity at or above reference levels. This work demonstrates the potential therapeutic applications of these substances (Shipilovskikh et al., 2013).
  • Research into substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids revealed their analgesic activity, comparable or exceeding that of reference drugs, underscoring their potential in pain management applications (Шипиловских et al., 2013).

properties

IUPAC Name

(E)-4-[cyclopropyl(thiolan-3-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-10(3-4-11(14)15)12(8-1-2-8)9-5-6-16-7-9/h3-4,8-9H,1-2,5-7H2,(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXFJHJOWCQNOL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSC2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(C2CCSC2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
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(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
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(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
Reactant of Route 6
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid

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